Cholini bitartras

Catalog No.
S563793
CAS No.
87-67-2
M.F
C9H19NO7
M. Wt
253.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholini bitartras

CAS Number

87-67-2

Product Name

Cholini bitartras

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C9H19NO7

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1

InChI Key

QWJSAWXRUVVRLH-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Solubility

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Cognitive Function and Neurodegenerative Diseases

Choline plays a vital role in the production of acetylcholine, a neurotransmitter crucial for memory, learning, and muscle control. Some studies suggest choline bitartrate supplementation might improve cognitive function in healthy individuals and individuals with Alzheimer's disease or age-related cognitive decline. However, findings remain inconclusive, and further research is needed to determine its effectiveness and optimal dosage for cognitive enhancement [, ].

Fetal Brain Development and Neural Tube Defects

Choline is crucial for fetal brain development and may play a preventive role in neural tube defects (NTDs) like spina bifida. Studies suggest that adequate choline intake during pregnancy, potentially through supplementation with choline bitartrate, could reduce the risk of NTDs [].

  • Origin: Choline bitartrate is a salt formed by combining choline, a vital nutrient, with tartaric acid, a naturally occurring organic acid [].
  • Significance: Choline bitartrate serves as a dietary supplement and research tool to study choline's role in various biological processes [].

Molecular Structure Analysis

  • Choline bitartrate possesses a unique structure with two distinct components:
    • Choline cation: This positively charged ion contains a trimethyl ammonium group ((CH₃)₃N⁺) attached to an ethanol chain (CH₂CH₂OH) [].
    • Bitartrate anion: This negatively charged ion consists of two L-tartaric acid molecules linked together [].
  • The key feature is the ionic bond between the choline cation and the bitartrate anion, creating a stable salt structure [].

Chemical Reactions Analysis

  • Synthesis: Choline bitartrate can be synthesized through the reaction of choline chloride with a solution of sodium or potassium bitartrate [].
Choline Cl  + NaOOCCH(OH)CH(OH)COONa → CholineOOCCH(OH)CH(OH)COO⁻ + NaCl
  • Decomposition: Limited information exists on the specific decomposition pathways of choline bitartrate. However, as a salt, it is expected to decompose upon heating, releasing choline and tartaric acid components.

Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder with an acidic taste [].
  • Melting point: 147-153 °C [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].
  • Choline bitartrate acts as a precursor to choline, a crucial nutrient involved in several biological functions:
    • Cell membrane structure: Choline is a building block of phosphatidylcholine, a major component of cell membranes [].
    • Neurotransmitter synthesis: Choline serves as a precursor for acetylcholine, a vital neurotransmitter involved in memory, learning, and muscle control [].
    • Fat metabolism: Choline plays a role in fat transport and helps prevent fat accumulation in the liver [].
  • Choline bitartrate is generally considered safe for consumption in recommended doses [].
  • High doses may cause side effects such as nausea, vomiting, and diarrhea [].
  • No significant fire hazards are associated with choline bitartrate.

Please note

This analysis provides a general overview based on available scientific research.

  • The specific effects of choline bitartrate supplementation can vary depending on individual factors.
  • It is always recommended to consult a healthcare professional before taking any supplements.

Purity

95%

Quantity

Data not available, please inquire.

Color/Form

White crystalline powde

Boiling Point

399.3ºC at 760 mmHg

Density

1.47 g/cm3

LogP

log Kow = -4.99 (est)

Odor

Odorless or faint trimethylamine-like odo

Application

Ingredient of health care products.

Appearance

White crystalline powder

Melting Point

Mp 151-153 °
149-153 °C

Storage

Store at RT.

UNII

6K2W7T9V6Y

Therapeutic Uses

Some clinical improvement with choline treatment has also been reported in huntington's chorea...in gilles de la tourette's disease, in friedreich's ataxia, & in presenile dementia ... /Choline/
A nutrient and/or dietary supplement food additive
/EXPL THER/ Eight lithium-treated patients with DSM-IV bipolar disorder, rapid cycling type were randomly assigned to 50 mg/kg/day of choline bitartrate or placebo for 12 weeks. Brain purine, choline and lithium levels were assessed using 1H- and 7Li-MRS. Patients received four to six MRS scans, at baseline and weeks 2, 3, 5, 8, 10 and 12 of treatment (n = 40 scans). Patients were assessed using the Clinical Global Impression Scale (CGIS), the Young Mania Rating Scale (YRMS) and the Hamilton Depression Rating Scale (HDRS) at each MRS scan. ... There were no significant differences in change-from-baseline measures of CGIS, YMRS, and HDRS, brain choline/creatine ratios, and brain lithium levels over a 12-week assessment period between the choline and placebo groups or within each group. However, the choline treatment group showed a significant decrease in purine metabolite ratios from baseline (purine/n-acetyl aspartate: coef = -0.08, z = -2.17, df = 22, p = 0.030; purine/choline: coef = -0.12, z = -1.97, df = 22, p = 0.049) compared to the placebo group, controlling for brain lithium level changes. Brain lithium level change was not a significant predictor of purine ratios. ... The current study reports that oral choline supplementation resulted in a significant decrease in brain purine levels over a 12-week treatment period in lithium-treated patients with DSM-IV bipolar disorder, rapid-cycling type, which may be related to the anti-manic effects of adjuvant choline. This result is consistent with mitochondrial dysfunction in bipolar disorder inadequately meeting the demand for increased ATP production as exogenous oral choline administration increases membrane phospholipid synthesis.
/EXPL THER/ ... Choline bitartrate was given openly to 6 consecutive lithium-treated outpatients with rapid-cycling bipolar disorder. Five patients also underwent brain proton magnetic resonance spectroscopy. Five of 6 rapid-cycling patients had a substantial reduction in manic symptoms, and 4 patients had a marked reduction in all mood symptoms during choline therapy. The patients who responded to choline all exhibited a substantial rise in the basal ganglia concentration of choline-containing compounds. Choline was well tolerated in all cases. Choline, in the presence of lithium, was a safe and effective treatment for 4 of 6 rapid-cycling patients in our series. A hypothesis is suggested to explain both lithium refractoriness in patients with bipolar disorder and the action of choline in mania, which involves the interaction between phosphatidylinositol and phosphatidylcholine second-messenger systems.
MEDICATION (VET): Nutritional factor. Dietary source of choline (lipotropic factor) in poultry.
/EXPL THER/ A double-blind cross-over design was used to determine the relationship between plasma choline and fatigue during supramaximal brief and submaximal prolonged activities. Twenty male cyclists (ages 23-29) with maximal aerobic power (VO2max) between 58 and 81 ml/min/kg were randomly divided into BRIEF (N = 10) and PROLONGED (N = 10) groups. One hour after drinking a beverage with or without choline bitartrate (2.43 g), cyclists began riding at a power output equivalent to approximately 150% (BRIEF) and 70% (PROLONGED) of VO2max at a cadence of 80-90 rpm. ... Neither group depleted choline during exercise under the choline or placebo conditions. Fatigue times and work performed under either test condition for the BRIEF or PROLONGED groups were similar. Consequently, trained cyclists do not ... benefit from choline supplementation to delay fatigue under these conditions.

MeSH Pharmacological Classification

Nootropic Agents

Mechanism of Action

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/
... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/

Other CAS

87-67-2

Wikipedia

Choline bitartrate

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE WITH ETHYLENE OXIDE FOLLOWED BY TREATMENT WITH TARTARIC ACID
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

General Manufacturing Information

QUALITATIVELY CHOLINE HAS THE SAME PHARMACOLOGICAL ACTIONS AS DOES ACETYLCHOLINE, BUT IT IS FAR LESS ACTIVE. /CHOLINE/
SINCE HUMAN BREAST MILK CONTAINS 7 MG CHOLINE/100 KCAL, COMMITTEE ON NUTRITION OF AMERICAN ACADEMY OF PEDIATRICS (1976) RECOMMENDS THE FORTIFICATION OF INFANT FORMULAS TO THIS LEVEL. /CHOLINE/
CHOLINE IS NOT AT PRESENT AN OFFICIAL DRUG. HOWEVER, PREPN OF CHOLINE BITARTRATE...AVAILABLE.
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

Analytic Laboratory Methods

MICROCHEMICAL TEST FOR CHOLINE. /CHOLINE/
Analyte: choline bitartrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: choline bitartrate; matrix: chemical purity; procedure: dissolution in water; add glacial acetic acid; potentiometric titration with silver nitrate
Analyte: choline bitartrate; matrix: pharmaceutical preparation (capsule, tablet), food (bovine liver, cereal, egg yolk, infant formula, meat-based pet food, soybean); procedure: capillary zone electrophoresis with indirect ultraviolet detection at 214 nm; limit of detection: 50 ug/g
For more Analytic Laboratory Methods (Complete) data for CHOLINE BITARTRATE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: choline bitartrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of quantitation: 1 nmole/mL
Analyte: choline bitartrate; matrix: blood (plasma, red blood cell); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 nM
Analyte: choline bitartrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 3.58 uM
Analyte: choline bitartrate; matrix: cerebrospinal fluid, dialysate, tissue (brain); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 fmole
For more Clinical Laboratory Methods (Complete) data for CHOLINE BITARTRATE (12 total), please visit the HSDB record page.

Interactions

Methotrexate may diminish pools of all choline metabolites. Choline supplementation reverses fatty liver caused by methotrexate admin in rats. /Choline/
Repeated admin of choline chloride to female rats incr liver necrosis caused by carbon tetrachloride.
This study was designed to examine the biochemical and embryotoxic interaction of excessive dietary vitamin A and deficiency of methylation pathway constituents, namely absence of folate and choline and a reduction of methionine. Simonsen albino rats were maintained for 36 days on a diet with either normal (4 IU per gram of diet) or excessive retinyl palmitate (RP) (100 or 1000 IU per gram of diet), and normal (2 ug folic acid, 5 mg methionine and 4.2 mg choline bitartrate per gram of diet) or absence of the three dietary factors. CD-1 mouse embryos were exposed to the diet from gestational day 0 to 8, and rat serum from day 8 to 10 during whole embryo culture. The high dose of RP induced 55.4% open anterior neuropores when methylation pathway constituents were included in the diet, but this same retinoid level produced only 12.5% embryos with this defect when these constituents were omitted. Acidic retinoid levels were low in serum (less than 5 ng/mL) via HPLC. Measurements of selected methylation and transsulfuration pathway components did not yield differences in these biochemical intermediates. Thus, dietary folate, choline and methionine facilitate the induction of retinoid-induced neural tube defects.

Dates

Modify: 2023-08-15

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